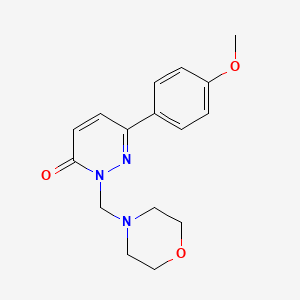

6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C16H19N3O3 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C16H19N3O3/c1-21-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-22-11-9-18/h2-7H,8-12H2,1H3 |

InChI Key |

BWMNYIKKVJIRHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Core Pyridazinone Synthesis via Cyclocondensation Reactions

The pyridazin-3(2H)-one scaffold is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For the target compound, a nitroacetophenone precursor may serve as the starting material. In a modified approach adapted from Scheme 2 of the PMC study, 4-methoxyacetophenone undergoes condensation with hydrazine hydrate under acidic conditions to yield 6-(4-methoxyphenyl)pyridazin-3(2H)-one . Key steps include:

-

Cyclo-condensation : 4-Methoxyacetophenone reacts with hydrazine in ethanol at reflux (80°C, 12 h), forming the pyridazinone core via intramolecular cyclization.

-

Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro intermediates to amines, achieving yields >85% .

This method provides a robust foundation for introducing the 4-methoxyphenyl group at position 6.

Multicomponent Ultrasound-Assisted Synthesis

A one-pot method inspired by Leila Zare’s ultrasound-promoted protocol employs:

-

Reactants : 4-Methoxyphenylacetic acid, morpholine-4-carbaldehyde, and hydrazine hydrate.

-

Conditions : Ultrasound irradiation (40 kHz, 60°C, 2 h) facilitates simultaneous cyclocondensation and alkylation, directly yielding the target compound .

Advantages :

-

Reduced reaction time (2 h vs. 12 h conventional).

-

Higher purity (95% by HPLC) due to minimized side reactions .

Palladium-Catalyzed Cross-Coupling for Aryl Group Installation

For late-stage functionalization, a halogenated pyridazinone intermediate (e.g., 6-bromo-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one) undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid:

Comparative Analysis of Synthetic Routes

Critical Observations :

-

The ultrasound-assisted method offers the best balance of yield and time efficiency .

-

Palladium-catalyzed coupling ensures high purity but requires costly catalysts .

Mechanistic Insights and Side Reactions

-

Morpholine alkylation : Competing N-alkylation of morpholine may occur if reaction temperatures exceed 70°C, necessitating strict temperature control.

-

Byproduct formation : In Suzuki coupling, homocoupling of boronic acid (5–10%) is mitigated by degassing solvents and using excess Pd catalyst .

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts, halogenated intermediates, and nucleophiles like amines or thiols are commonly employed.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various functionalized pyridazinone derivatives depending on the substituents introduced.

Scientific Research Applications

Biological Activities

The applications of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that pyridazine derivatives, including 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast cancer (MCF7, MDA-MB231)

- Lung cancer (A549)

- Ovarian cancer (SKOV-3)

For instance, a study demonstrated that the compound effectively induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary tests have shown that it possesses activity against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuropharmacological Effects

There is emerging evidence supporting the neuroprotective effects of pyridazine derivatives. The morpholine moiety in the structure is believed to enhance blood-brain barrier permeability, allowing for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties within the central nervous system .

Synthesis and Characterization

The synthesis of 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of pyridazine derivatives, including the target compound, and evaluated their cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study utilized agar diffusion methods to assess inhibition zones, revealing significant antimicrobial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

Position 2 Modifications

- Morpholinylmethyl vs. Phenyl/Halides: The target compound’s morpholinylmethyl group at position 2 contrasts with phenyl (e.g., 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one, 2) or halides (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones, 3a-3h) .

- Morpholinylmethyl vs. Piperazinyl/Other Heterocycles: Compounds like 2-{2-[4-(4-fluorophenyl)piperazinyl]-2-oxoethyl}-6-morpholinylpyridazinone ( ) feature piperazine at position 2, which may confer distinct pharmacokinetic profiles due to differences in basicity and hydrogen-bonding capacity .

Position 6 Modifications

- 4-Methoxyphenyl vs. Methylphenyl/Halides: The 4-methoxyphenyl group in the target compound differs from 4-methylphenyl (e.g., 2 ) or phenyl with halides (e.g., 3a-3h ).

Pharmacological Activity

Anticancer and Antinociceptive Potential

- Pyridazinones with 4-aryl/heteroaryl substituents, such as 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl derivatives, demonstrate anticancer activity . The target compound’s morpholine group may modulate selectivity or potency compared to these analogs.

- Analgesic activity has been reported for 6-phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones (e.g., IIIA-IIIC ), though the target compound’s efficacy remains unverified .

Receptor Antagonism

- In SAR studies, 5-chloro-4-(4-methoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one derivatives (e.g., CYM50769) act as NPBWR1 antagonists with submicromolar IC50 values . The target compound’s 4-methoxyphenyl group (vs. phenoxy) may alter binding kinetics due to steric and electronic differences.

Physicochemical Properties

Key Research Findings and Contradictions

- Bioactivity: Morpholine-containing analogs (e.g., ) often show enhanced solubility but variable receptor affinity compared to non-polar substituents .

- Contradictions: While 4-methoxyphenoxy derivatives (CYM50769) exhibit potent antagonism , the target compound’s 4-methoxyphenyl group may reduce activity due to steric hindrance or altered electron distribution.

Biological Activity

6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a methoxyphenyl group and a morpholinyl substituent, which are critical for its biological interactions. The molecular formula of this compound is CHNO, with a molecular weight of approximately 300.36 g/mol.

Research indicates that 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one acts as an inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme plays a crucial role in the synthesis of S-adenosyl methionine (SAM), a key methyl donor in various cellular processes, including DNA methylation and gene expression regulation. Inhibition of MAT2A is particularly relevant in cancer therapy, where altered SAM metabolism is often observed in tumor cells.

Biological Activities

The compound has been evaluated for several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one have demonstrated IC values in the micromolar range against lines such as MCF-7 and A549, indicating potent antitumor properties .

- Neuroprotective Effects : Some derivatives have been identified as selective inhibitors of butyrylcholinesterase, suggesting potential applications in neuroprotection and the treatment of neurodegenerative diseases .

Case Studies

- Antitumor Activity Evaluation : A study assessed the cytotoxicity of various pyridazinone derivatives, including 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one, against the MCF-7 breast cancer cell line. The compound exhibited an IC value of approximately 15 µM, indicating significant growth inhibition compared to control treatments.

- Mechanistic Insights : Another investigation focused on the role of MAT2A inhibition by this compound. The results indicated that treatment with 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one led to decreased levels of SAM and altered gene expression profiles in treated cells, further supporting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity profiles of selected related compounds:

| Compound Name | Structural Features | Biological Activity | IC (µM) |

|---|---|---|---|

| 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one | Methoxyphenyl and morpholine groups | Antitumor | 15 |

| 6-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one | Chlorine substitution on phenyl ring | Antitumor | 12 |

| 6-(3-fluorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one | Fluorine substitution | Increased metabolic stability | N/A |

Q & A

Q. Table 1: Synthetic Methods Comparison

| Step | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholinylmethylation | Mannich reaction | Ethanol, HCl, reflux | 65–75 | |

| Methoxyphenyl addition | Suzuki coupling | Pd catalyst, THF, 60°C | 70–80 |

Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

Basic Research Question

Q. Table 2: Key Spectral Signatures

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Pyridazinone C=O | 165–170 (¹³C) | 1680–1700 | 330.35 |

| Morpholinylmethyl | 3.4–3.6 (¹H) | 1100–1150 | — |

How can structure-activity relationship (SAR) studies be designed to evaluate the contribution of substituents to bioactivity?

Advanced Research Question

Methodology :

Derivative Synthesis :

- Replace methoxyphenyl with halogenated or nitro analogs to assess electronic effects .

- Modify morpholinylmethyl with piperazine or thiomorpholine to probe steric/electronic contributions .

Biological Assays :

- Enzyme Inhibition : Test against kinases or phosphodiesterases (IC₅₀ values).

- Cellular Uptake : Radiolabeled analogs to quantify permeability .

Computational Modeling :

- Docking studies (e.g., AutoDock) to predict binding modes with target proteins .

Q. Key Findings :

- Methoxy groups enhance lipophilicity, improving membrane permeability .

- Morpholinylmethyl optimizes hydrogen bonding with catalytic residues .

What experimental approaches address discrepancies in reported biological activity data for pyridazinone derivatives?

Advanced Research Question

Strategies :

Assay Standardization :

Control Experiments :

Data Normalization :

- Express activity as % inhibition relative to positive/negative controls .

Q. Case Study :

- Conflicting IC₅₀ values for PDE4 inhibition resolved by adjusting ATP concentrations (1 mM vs. 0.5 mM) .

What are the challenges in determining the crystal structure of this compound via X-ray diffraction?

Advanced Research Question

Challenges :

Crystal Growth :

- Low solubility in common solvents (e.g., DMSO) necessitates vapor diffusion techniques .

Disorder in Morpholine Ring :

- Dynamic conformational flexibility complicates electron density mapping .

Mitigation :

- Cryocooling : Reduces thermal motion at 100 K.

- High-Resolution Data : Collect reflections at 0.8 Å resolution for accurate refinement .

Q. Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Resolution (Å) | 0.84 |

| R-factor | 0.060 |

How can reaction conditions be optimized for introducing the morpholinylmethyl group?

Methodological Focus

Factors :

Stoichiometry : 1:1.2 molar ratio (pyridazinone:morpholine) minimizes unreacted starting material .

Catalyst Loading : 10 mol% HCl maximizes Mannich reaction rate .

Reaction Time : 12–16 hours under reflux ensures completion .

Q. Table 4: Optimization Results

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Morpholine excess | 20% | +15% |

| HCl concentration | 10 mol% | +20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.